molecular formula C7H6BNO3 B11919160 Furo[3,2-b]pyridin-2-ylboronic acid

Furo[3,2-b]pyridin-2-ylboronic acid

Cat. No.: B11919160
M. Wt: 162.94 g/mol
InChI Key: BHNWTKDELHADGO-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-2-ylboronic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .

Preparation Methods

The synthesis of furo[3,2-b]pyridin-2-ylboronic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated furo[3,2-b]pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Chemical Reactions Analysis

Furo[3,2-b]pyridin-2-ylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may also exhibit unique biological activities.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Scientific Research Applications

Furo[3,2-b]pyridin-2-ylboronic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Furo[3,2-b]pyridin-2-ylboronic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H6BNO3

Molecular Weight

162.94 g/mol

IUPAC Name

furo[3,2-b]pyridin-2-ylboronic acid

InChI

InChI=1S/C7H6BNO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H

InChI Key

BHNWTKDELHADGO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC=N2)(O)O

Origin of Product

United States

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